3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane
Description
3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane is a bicyclic compound featuring a 9-oxa-3,7-diazabicyclo[3.3.1]nonane core substituted with a 3-fluorophenylsulfonyl group at position 2. The sulfonyl group introduces strong electron-withdrawing characteristics, while the fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
3-(3-fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c13-9-2-1-3-12(4-9)19(16,17)15-7-10-5-14-6-11(8-15)18-10/h1-4,10-11,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAHUNUGIOBANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(O2)CN1)S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diazabicyclo Nonane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorophenyl precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halides, acids, or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Therapeutic Applications
1. Neuropharmacology
Research has shown that derivatives of 3,7-diazabicyclo[3.3.1]nonane can act as positive allosteric modulators of AMPA receptors. These compounds enhance glutamatergic neurotransmission, which is crucial for cognitive functions and memory. They have demonstrated potential in treating neurodegenerative diseases and improving recovery post-stroke by inducing neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) and NGF (Nerve Growth Factor) .
2. Actoprotective Agents
Studies indicate that compounds containing the 3,7-diazabicyclo[3.3.1]nonane structure can enhance physical endurance in experimental models. For instance, a study involving mice demonstrated that these compounds improved performance in exhaustive swimming and treadmill running tests, surpassing the effects of established actoprotectors like bromantane . The LD50 for these compounds was found to exceed 1,000 mg/kg, suggesting a favorable safety profile for further research .
3. Cancer Treatment
The compound's sulfonyl group may contribute to its potential as an anti-cancer agent by inhibiting kinesin spindle protein (KSP) activity, which is crucial for cell division in cancerous cells. This application is particularly relevant for developing targeted therapies against cellular proliferative diseases .
Case Study 1: Neuroprotective Effects
A study explored the effects of a derivative of 3,7-diazabicyclo[3.3.1]nonane on mice subjected to stress tests simulating neurodegeneration. The results indicated significant improvements in recovery times and cognitive function markers compared to control groups .
Case Study 2: Physical Endurance Enhancement
In another experiment, mice treated with monoterpenoid derivatives linked to the bispidine framework exhibited enhanced running distances and swimming durations compared to those treated with bromantane . This suggests that the compound may serve as an effective actoprotector.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of certain receptors or enzymes, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Bicyclic Framework Modifications
9-Oxa vs. Non-Oxa Analogues
The 9-oxa substitution in the bicyclic framework (e.g., 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives) reduces basicity compared to non-oxa counterparts like 3,7-diazabicyclo[3.3.1]nonane. For example:
- 9-Oxa Derivatives : Exhibit improved solubility in polar solvents due to the oxygen atom’s electronegativity. This modification is critical in drug design for enhancing bioavailability .
- Non-Oxa Analogues: Such as 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane (), retain stronger basicity, which may influence receptor binding in neurological targets (e.g., 5-HT3 receptors) .
Conformational Rigidity
X-ray studies of 3,7-diazabicyclo[3.3.1]nonane derivatives reveal a chair-chair conformation in the solid state, stabilized by intramolecular hydrogen bonding. For instance:
- 9,9-Dimethyl Derivative : Exhibits a dihedral angle of 74.87° between imide groups, contributing to a rigid scaffold .
- 3-(3-Fluorophenyl)sulfonyl-9-oxa Variant : The sulfonyl group and 9-oxa atom likely enforce a similar conformation, but with altered hydrogen-bonding capacity due to the sulfonyl moiety’s steric and electronic effects .
Substituent Effects on Bioactivity
Sulfonyl vs. Benzoyl Groups
- Sulfonyl Substituents : As in the target compound, enhance electrophilicity and stability against enzymatic degradation compared to benzoyl groups (e.g., 3,7-dibenzoyl derivatives in ). Sulfonyl groups also participate in stronger hydrogen-bonding networks, which may improve target engagement in receptor-binding pockets .
- Benzoyl Derivatives: Such as 3,7-dibenzoyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane (), are associated with cytotoxicity in cancer cells but may suffer from faster metabolic clearance .
Fluorophenyl vs. Other Aromatic Groups
- Fluorophenyl Substituents: The 3-fluorophenyl group in the target compound offers a balance of hydrophobicity and electronic effects. Comparatively, 2,4,6,8-tetrakis(2-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one () demonstrates enhanced binding to ion channels due to fluorine’s electronegativity, suggesting similar advantages for the target molecule .
- Methoxyphenyl Analogues : Found in 2,4,6,8-tetrakis(2-methoxyphenyl) derivatives (), exhibit lower metabolic stability but improved solubility, highlighting the fluorine vs. methoxy trade-off .
Orexin Receptor Antagonism
9-Oxa-3,7-diazabicyclo[3.3.1]nonane derivatives are explored as dual orexin receptor antagonists (e.g., daridorexant analogues in ).
Analgesic and Antiarrhythmic Activity
- β-Cyclodextrin Complexes: Derivatives like 3-(2-ethoxyethyl)-7-cyclopropylmethyl-3,7-diazabicyclo[3.3.1]nonan-9-one () show potent analgesic activity when complexed with β-cyclodextrin. The target compound’s sulfonyl group could similarly benefit from encapsulation to enhance bioavailability .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogues
Biological Activity
The compound 3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane is a member of the diazabicyclo family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 273.34 g/mol
This compound features a bicyclic structure that is known to interact with various biological targets, making it a candidate for further pharmacological studies.
Research indicates that compounds within the diazabicyclo class often interact with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs) and other related pathways. The presence of the sulfonyl group may enhance binding affinity and selectivity towards specific receptors.
Key Mechanisms Identified:
- Nicotinic Acetylcholine Receptor Modulation : Diazabicyclo compounds have shown potential in modulating nAChRs, which are implicated in cognitive functions and neurodegenerative diseases.
- Antiviral Activity : Some derivatives have demonstrated broad-spectrum antiviral properties, suggesting potential applications in treating viral infections.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane.
Table 1: Summary of Biological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| 3-Fluoro-3'-deoxyadenosine | Antiviral | |
| 5,6-Dimethoxy-N-alkyl-2-aminoindans | D(3) receptor antagonist | |
| 9-Oxa-3,7-diazabicyclo[4.3.0]nonan-8-ones | Nootropic and analgesic |
Case Studies
- Antiviral Efficacy : A study highlighted that compounds similar to 3-(3-Fluorophenyl)sulfonyl derivatives exhibited antiviral activity against a range of viruses including pox and picorna viruses, indicating a promising avenue for therapeutic development against viral infections .
- Neuropathic Pain Models : Research on related diazabicyclo compounds revealed significant antihyperalgesic effects in models of neuropathic pain, suggesting potential applications in pain management therapies .
Q & A
Basic Research Question
- Spectroscopy :
- Elemental Analysis : Verify purity (>95%) and stoichiometry of C, H, N, S .
- Chromatography : Use HPLC (C18 column, acetonitrile/water) to resolve diastereomers or byproducts .
How does β-cyclodextrin complexation enhance the bioavailability of bispidine derivatives?
Advanced Research Question
β-Cyclodextrin encapsulation improves solubility and stability:
- Preparation : Mix equimolar amounts of the compound and β-cyclodextrin in ethanol, stir at 60°C for 24 h, and lyophilize to obtain an amorphous complex .
- Characterization : Use phase solubility diagrams (Higuchi model) and ROESY NMR to confirm host-guest interactions .
- In Vivo Testing : Compare pharmacokinetic parameters (AUC, ) of free vs. complexed forms in rodent models .
What are the challenges in crystallizing sulfonylated bispidine derivatives, and how are they addressed?
Advanced Research Question
Crystallization difficulties arise from conformational flexibility and polar functional groups. Solutions include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature Gradients : Gradually cool from 50°C to 4°C to promote ordered crystal growth.
- SHELX Refinement : Apply twin refinement and anisotropic displacement parameters to resolve disordered sulfonyl groups .
How do structural modifications at the 3- and 7-positions influence the pharmacological profile of bispidine analogs?
Advanced Research Question
- 3-Position : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce membrane permeability.
- 7-Position : Bulky substituents (e.g., cyclopropanemethyl) increase steric hindrance, potentially reducing off-target binding .
- Case Study : 3-(2-Ethoxyethyl)-7-cyclopropanemethyl derivatives showed 74% yield and selective analgesic activity, whereas nitroaryl substitutions (e.g., B16) induced S-phase cell cycle arrest in HeLa cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
